molecular formula C10H12BrN3S2 B3009493 5-(4-bromo-5-ethylthiophen-2-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol CAS No. 828277-47-0

5-(4-bromo-5-ethylthiophen-2-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B3009493
CAS No.: 828277-47-0
M. Wt: 318.25
InChI Key: QJLNHTWRRNJELE-UHFFFAOYSA-N
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Description

5-(4-bromo-5-ethylthiophen-2-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that features a thiophene ring substituted with a bromine atom and an ethyl group, as well as a triazole ring with an ethyl group and a thiol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-bromo-5-ethylthiophen-2-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through a series of reactions involving bromination and ethylation of a suitable thiophene precursor.

    Formation of the Triazole Ring: The triazole ring is formed by cyclization reactions involving hydrazine derivatives and appropriate aldehydes or ketones.

    Coupling of the Thiophene and Triazole Rings: The final step involves coupling the thiophene and triazole rings through a thiol linkage, often using reagents such as thiourea or similar sulfur-containing compounds.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, solvent), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(4-bromo-5-ethylthiophen-2-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide, thiourea, or alkyl halides under appropriate conditions (e.g., reflux, solvent choice).

Major Products

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Hydrogenated thiophene derivatives.

    Substitution: Various substituted thiophene-triazole derivatives depending on the nucleophile used.

Scientific Research Applications

5-(4-bromo-5-ethylthiophen-2-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound can be incorporated into polymers or other materials to impart specific electronic or optical properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of 5-(4-bromo-5-ethylthiophen-2-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The thiol group can form covalent bonds with cysteine residues in proteins, potentially altering their function. The bromine atom and triazole ring can also participate in various non-covalent interactions (e.g., hydrogen bonding, π-π stacking) that influence the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-bromo-5-methylthiophen-2-yl)-4-methyl-4H-1,2,4-triazole-3-thiol
  • 5-(4-chloro-5-ethylthiophen-2-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol
  • 5-(4-bromo-5-ethylthiophen-2-yl)-4-methyl-4H-1,2,4-triazole-3-thiol

Uniqueness

The uniqueness of 5-(4-bromo-5-ethylthiophen-2-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets. The presence of both bromine and ethyl groups on the thiophene ring, combined with the triazole-thiol moiety, provides a distinct chemical profile that can be exploited for various applications.

Properties

IUPAC Name

3-(4-bromo-5-ethylthiophen-2-yl)-4-ethyl-1H-1,2,4-triazole-5-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrN3S2/c1-3-7-6(11)5-8(16-7)9-12-13-10(15)14(9)4-2/h5H,3-4H2,1-2H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJLNHTWRRNJELE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=C(S1)C2=NNC(=S)N2CC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrN3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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